TrkA Kinase Inhibition Potency: 2,3,4-Trifluoro vs. Mono-Fluoro and Non-Fluorinated Pyrido[3,2-d]pyrimidine Analogs
The 2,3,4-trifluorophenyl analog demonstrates a TrkA IC₅₀ of 4.20 nM in a biochemical Omnia kinase assay, which represents a significant potency gain attributable to the specific fluorine substitution pattern. In cross-study SAR comparisons within the pyrido[3,2-d]pyrimidine series, 4-ethoxy-6-(4-fluorophenyl) and 6-phenyl unsubstituted analogs typically exhibit IC₅₀ values >100 nM against TrkA, indicating that the 2,3,4-trifluoro arrangement provides >20-fold enhancement in target engagement [1]. This level of potency classifies the compound among the high-affinity chemical probes for Trk family kinases, justifying its selection over less potent in-class alternatives when assay sensitivity is a priority [2].
| Evidence Dimension | TrkA kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4.20 nM (Omnia Assay, recombinant human TrkA cytoplasmic domain) [1] |
| Comparator Or Baseline | 4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine: IC₅₀ > 100 nM (estimated from SAR landscape in same patent family); 6-Phenyl analog: IC₅₀ > 100 nM [2] |
| Quantified Difference | ≥20-fold improved potency for the 2,3,4-trifluorophenyl derivative over mono-fluoro or unsubstituted phenyl analogs |
| Conditions | Biochemical Omnia kinase assay; recombinant human TrkA enzyme; ATP concentration at approximate Kₘ. |
Why This Matters
For screening cascades and selectivity panel design, the 4.20 nM IC₅₀ establishes a stringent baseline that ensures the compound can be used at low concentrations to minimize off-target effects, directly impacting the quality of chemical biology experiments.
- [1] BindingDB. BDBM136643 Ki Summary: TrkA IC₅₀ = 4.20 nM (Omnia Assay). Entry 3475. 2024. View Source
- [2] Haas, J.; Andrews, S.W.; Jiang, Y.; Zhang, G. Method of treatment using substituted pyrazolo[1,5-a] pyrimidine compounds. U.S. Patent 10,005,783, 2018. (SAR context for fluorinated aryl analogs). View Source
